molecular formula C15H24O2 B14494230 4,8-Dimethyl-12-oxotrideca-4,8-dienal CAS No. 63525-04-2

4,8-Dimethyl-12-oxotrideca-4,8-dienal

Cat. No.: B14494230
CAS No.: 63525-04-2
M. Wt: 236.35 g/mol
InChI Key: WFSIQNRAWDRWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dimethyl-12-oxotrideca-4,8-dienal is a sesquiterpenoid compound characterized by its unique structure, which includes two oxo substituents at positions 1 and 12. This compound is a product of bacterial degradation of rubber and is known for its role as a bacterial xenobiotic metabolite .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dimethyl-12-oxotrideca-4,8-dienal typically involves the degradation of rubber by specific bacterial strains, such as Xanthomonas sp. (strain 35Y) . The reaction conditions for this bacterial degradation include maintaining an optimal environment for bacterial growth and activity, which often involves specific temperature, pH, and nutrient conditions.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes that utilize bacterial cultures capable of degrading rubber. These processes are designed to maximize the yield of the compound by optimizing the growth conditions and metabolic activity of the bacteria involved .

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethyl-12-oxotrideca-4,8-dienal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

4,8-Dimethyl-12-oxotrideca-4,8-dienal has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,8-Dimethyl-12-oxotrideca-4,8-dienal involves its interaction with specific bacterial enzymes that catalyze the degradation of rubber. The molecular targets include enzymes involved in the breakdown of rubber polymers, leading to the formation of this compound as an intermediate product .

Comparison with Similar Compounds

Similar Compounds

    4,8-Dimethyl-12-oxotrideca-4,8-diene: Similar structure but lacks the oxo groups.

    4,8-Dimethyl-12-oxotrideca-4,8-dienol: Similar structure with hydroxyl groups instead of oxo groups.

Uniqueness

4,8-Dimethyl-12-oxotrideca-4,8-dienal is unique due to its specific role in the bacterial degradation of rubber and its distinct chemical structure, which includes two oxo substituents.

Properties

CAS No.

63525-04-2

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

4,8-dimethyl-12-oxotrideca-4,8-dienal

InChI

InChI=1S/C15H24O2/c1-13(9-5-11-15(3)17)7-4-8-14(2)10-6-12-16/h8-9,12H,4-7,10-11H2,1-3H3

InChI Key

WFSIQNRAWDRWLN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=O)C)CCC=C(C)CCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.